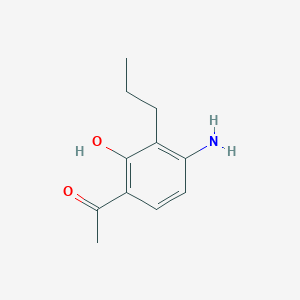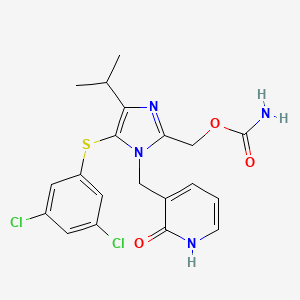
1-(4-amino-2-hydroxy-3-propylphenyl)Ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
1-(4-amino-2-hydroxy-3-propylphenyl)Ethanone is an organic compound that belongs to the class of phenyl ethanones These compounds are characterized by the presence of a phenyl group attached to an ethanone moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-amino-2-hydroxy-3-propylphenyl)Ethanone can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of a substituted benzene derivative. The reaction typically uses an acyl chloride or anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The specific conditions, such as temperature and solvent, can vary depending on the desired yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Catalysts and reaction conditions are optimized to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions
1-(4-amino-2-hydroxy-3-propylphenyl)Ethanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ethanone moiety can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the ethanone moiety may produce an alcohol.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in biochemical assays and as a probe for studying enzyme activity.
Medicine: Possible applications in drug development and as a pharmacophore in medicinal chemistry.
Industry: Use as an intermediate in the production of dyes, polymers, and other materials.
作用機序
The mechanism of action of 1-(4-amino-2-hydroxy-3-propylphenyl)Ethanone depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include binding to active sites or altering protein conformation.
類似化合物との比較
Similar Compounds
1-(4-Amino-2-hydroxy-phenyl)-ethanone: Lacks the propyl group, which may affect its reactivity and applications.
1-(4-Amino-3-propyl-phenyl)-ethanone: Lacks the hydroxyl group, potentially altering its chemical properties.
1-(2-Hydroxy-3-propyl-phenyl)-ethanone: Lacks the amino group, which may influence its biological activity.
Uniqueness
1-(4-amino-2-hydroxy-3-propylphenyl)Ethanone is unique due to the presence of all three functional groups (amino, hydroxyl, and propyl) on the phenyl ring
特性
分子式 |
C11H15NO2 |
|---|---|
分子量 |
193.24 g/mol |
IUPAC名 |
1-(4-amino-2-hydroxy-3-propylphenyl)ethanone |
InChI |
InChI=1S/C11H15NO2/c1-3-4-9-10(12)6-5-8(7(2)13)11(9)14/h5-6,14H,3-4,12H2,1-2H3 |
InChIキー |
XPNYJCJVAVZWSK-UHFFFAOYSA-N |
正規SMILES |
CCCC1=C(C=CC(=C1O)C(=O)C)N |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N,2-dimethylbenzo[d]oxazol-6-amine](/img/structure/B8722550.png)



![3,4-Dichloro-N-[2-(furan-3-yl)-2-oxoethyl]benzamide](/img/structure/B8722590.png)
![2-[4-(4-Methoxybenzenesulfonyl)piperazin-1-yl]acetic acid](/img/structure/B8722598.png)

![5-amino-1-[3-(benzyloxy)propoxy]-1H-imidazole-4-carboxamide](/img/structure/B8722608.png)

